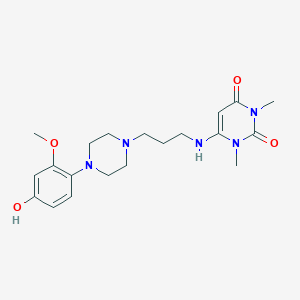

4-Hydroxyurapidil

Description

Structure

3D Structure

Properties

IUPAC Name |

6-[3-[4-(4-hydroxy-2-methoxyphenyl)piperazin-1-yl]propylamino]-1,3-dimethylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N5O4/c1-22-18(14-19(27)23(2)20(22)28)21-7-4-8-24-9-11-25(12-10-24)16-6-5-15(26)13-17(16)29-3/h5-6,13-14,21,26H,4,7-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQYQEWKEJSPSCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)N(C1=O)C)NCCCN2CCN(CC2)C3=C(C=C(C=C3)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00237278 | |

| Record name | 4-Hydroxyurapidil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00237278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88733-12-4 | |

| Record name | 4-Hydroxyurapidil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088733124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxyurapidil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00237278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Hydroxyurapidil synthesis and purification methods

An In-Depth Technical Guide to the Synthesis and Purification of 4-Hydroxyurapidil

Introduction: The Significance of this compound

This compound is the principal para-hydroxylated active metabolite of Urapidil, an established antihypertensive agent that exhibits both postsynaptic α₁-adrenergic blockade and a centrally mediated reduction in sympathetic outflow[1][2]. As the primary product of extensive hepatic metabolism, this compound plays a crucial role in the overall pharmacodynamic and pharmacokinetic profile of its parent drug[1][3]. Although it is a less potent hypotensive agent than Urapidil and lacks a central effect, its significant presence in circulation necessitates its availability as a high-purity analytical standard for pharmacokinetic studies, metabolite identification, and impurity profiling in drug development[4][5].

This guide provides a comprehensive overview of the chemical synthesis and subsequent purification of this compound (CAS No: 88733-12-4; Molecular Formula: C₂₀H₂₉N₅O₄; Molecular Weight: 403.48 g/mol )[4][6]. We will explore logical synthetic strategies, present detailed experimental protocols, and discuss robust purification methodologies designed to meet the stringent purity requirements of the pharmaceutical industry.

Section 1: A Convergent Strategy for Chemical Synthesis

While this compound is formed biologically via enzymatic hydroxylation of Urapidil, a direct, late-stage chemical hydroxylation of the Urapidil molecule is challenging. Such a reaction would likely suffer from poor regioselectivity, yielding a mixture of ortho- and para-hydroxylated products, complicating purification and reducing overall yield.

Therefore, a more robust and controllable approach is a convergent synthesis . This strategy involves the independent synthesis of two key fragments—the hydroxylated phenylpiperazine core and the uracil side-chain—which are then coupled in a final step. This method offers superior control over stereochemistry and functional group placement, ultimately facilitating a more efficient purification process.

The logical disconnection for this convergent strategy is illustrated below:

Caption: Convergent synthesis strategy for this compound.

The core principle is to introduce the critical hydroxyl group onto the phenylpiperazine moiety early in the synthesis, creating a key intermediate that can then be coupled using established methods for Urapidil synthesis[7][8][9].

Section 2: Experimental Protocol: Synthesis of this compound

This section details a step-by-step protocol based on the convergent strategy. The synthesis is presented in two stages: preparation of the key hydroxylated intermediate and the final coupling reaction.

Stage 1: Synthesis of 1-(4-Hydroxy-2-methoxyphenyl)piperazine

The synthesis of this key intermediate is foundational. While multiple routes exist, a common approach involves the protection of the phenol, followed by piperazine ring formation and subsequent deprotection.

Protocol:

-

Protection: Start with commercially available 4-hydroxy-2-methoxybenzaldehyde. Protect the phenolic hydroxyl group as a benzyl ether to prevent unwanted side reactions in subsequent steps.

-

Reductive Amination: React the protected benzaldehyde with piperazine under reductive amination conditions (e.g., using sodium triacetoxyborohydride). This step forms the C-N bond and constructs the core phenylpiperazine structure.

-

Deprotection: Remove the benzyl protecting group via catalytic hydrogenation (e.g., using H₂ gas and a Palladium on carbon catalyst) to yield the target intermediate, 1-(4-hydroxy-2-methoxyphenyl)piperazine.

-

Purification: The crude intermediate should be purified by column chromatography or crystallization to ensure high purity before proceeding to the final coupling step.

Stage 2: Coupling and Formation of this compound

This stage mirrors established procedures for Urapidil synthesis, substituting the standard methoxyphenyl)piperazine with our hydroxylated analogue[8][9].

Protocol:

-

Reaction Setup: In a reaction vessel under an inert nitrogen atmosphere, combine 1-(4-hydroxy-2-methoxyphenyl)piperazine (1.0 eq), 6-[(3-chloropropyl)amino]-1,3-dimethyluracil (1.1 eq), and a suitable base such as potassium carbonate (2.5 eq) in a polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile.

-

Catalysis (Optional but Recommended): Add a catalytic amount of sodium iodide to facilitate the nucleophilic substitution via the Finkelstein reaction, which converts the more inert alkyl chloride to a more reactive alkyl iodide in situ.

-

Reaction Conditions: Heat the mixture to 80-100 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting piperazine derivative is consumed (typically 6-12 hours).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Quench the filtrate with water to precipitate the crude product.

-

Extraction: If a precipitate does not form readily, concentrate the solvent under reduced pressure and extract the aqueous residue with a suitable organic solvent like dichloromethane or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude this compound.

Section 3: Purification Methodologies for High-Purity this compound

Achieving high purity (>98%) is critical for analytical and research applications[6]. The choice of purification method depends on the scale of the synthesis and the specific impurity profile of the crude product.

Crystallization

Crystallization is the most efficient and scalable method for purifying solid organic compounds. The key is to identify a solvent system where this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

-

Single Solvent Crystallization: Solvents like isopropanol, ethanol, or acetonitrile-water mixtures are often effective for polar, hydrogen-bond-donating molecules like this compound[10].

-

Anti-Solvent Crystallization: If a suitable single solvent cannot be found, an anti-solvent technique is highly effective. The crude product is dissolved in a minimum amount of a "good" solvent (e.g., DMF, DMSO), and a miscible "poor" solvent (an "anti-solvent" like water, diethyl ether, or hexane) is slowly added until turbidity is observed, inducing crystallization[8][11]. This method is particularly useful for compounds that are highly soluble in common solvents[11].

Chromatographic Purification

For removing closely related impurities or for obtaining the highest possible purity on a smaller scale, column chromatography is the method of choice.

-

Flash Column Chromatography: Using silica gel as the stationary phase and a gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane), one can effectively separate this compound from non-polar impurities and starting materials.

-

Reversed-Phase Chromatography: For highly polar impurities, reversed-phase chromatography (e.g., using C18-functionalized silica) with a water/acetonitrile or water/methanol mobile phase is often more effective.

-

Mixed-Mode Chromatography (MMC): For complex impurity profiles, advanced techniques like MMC, which utilize stationary phases with multiple interaction modes (e.g., hydrophobic and ion-exchange), can achieve superior separation in a single step[12].

| Parameter | Crystallization | Flash Column Chromatography |

| Purity Achieved | Good to Excellent (>99%) | Excellent (>99.5%) |

| Typical Yield | 70-90% | 60-85% |

| Scalability | Excellent (grams to kilograms) | Moderate (milligrams to grams) |

| Solvent Consumption | Moderate | High |

| Complexity | Low to Moderate | Moderate to High |

| Primary Application | Bulk purification, final polishing | Impurity removal, small-scale prep |

Section 4: Detailed Protocol: Purification by Anti-Solvent Crystallization

This protocol provides a self-validating workflow for purifying crude this compound.

-

Solvent Selection: Dissolve a small amount of crude product in a minimal volume of Dichloromethane (DCM). Slowly add acetone as the anti-solvent until persistent cloudiness appears. The selection of DCM as the solvent and acetone as the anti-solvent has been reported to be effective for the parent compound, Urapidil[8].

-

Dissolution: Place the bulk crude this compound in a clean flask. Add the minimum amount of warm DCM (approx. 40-50 °C) required to achieve complete dissolution.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a celite pad to remove them.

-

Induce Crystallization: Cool the solution to room temperature. Slowly add acetone dropwise with constant stirring. Continue addition until the solution becomes persistently turbid.

-

Crystal Growth: Stopper the flask and allow it to stand undisturbed at room temperature for several hours, then transfer it to a refrigerator (4 °C) to maximize crystal formation (e.g., overnight).

-

Isolation: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold acetone to remove residual soluble impurities.

-

Drying: Dry the purified crystals under vacuum at 40-50 °C until a constant weight is achieved.

-

Quality Control: Assess the purity of the final product using HPLC and confirm its identity via ¹H NMR and Mass Spectrometry. The mother liquor can be concentrated and re-purified by column chromatography to improve overall yield.

Caption: Workflow for purification via anti-solvent crystallization.

Conclusion

The synthesis and purification of this compound are critical for supporting the ongoing research and development of its parent drug, Urapidil. A convergent synthetic strategy, by building the key hydroxylated phenylpiperazine intermediate first, offers a robust and controllable route to the final molecule. Subsequent purification, primarily through optimized crystallization techniques, can reliably produce material with the high purity required for pharmaceutical applications. The protocols and methodologies outlined in this guide provide a comprehensive framework for researchers and drug development professionals to successfully produce and isolate this important metabolite.

References

-

Shepherd, A. M. (1988). Human pharmacology of urapidil. Drugs, 35 Suppl 6, 34-9. [Link]

-

Zicha, J., & Kunes, J. (1999). Clinical pharmacokinetics of urapidil. Clinical Pharmacokinetics, 37(3), 173-183. [Link]

-

Various Authors. (n.d.). An improved route to urapidil from 1-(2-methoxyphenyl)piperazine and oxetane. Various scientific articles aggregated by semanticscholar.org. [Link]

-

Various Authors. (n.d.). Improvement of the synthesis of urapidil. ResearchGate. [Link]

- CN105503743A - Synthesis method of urapidil medical intermediate 1,3-dimethyl-6-(3-hydroxy propyl)aminouracil.

-

Klemm, K., Prüsse, W., & Krüger, U. (1977). [Synthesis and physico-chemical properties of the antihypertensive agent urapidil (author's transl)]. Arzneimittelforschung, 27(10), 1895-7. [Link]

-

Witte, P. U., & Irmisch, R. (1986). Pharmacodynamics and pharmacokinetics of three different doses of urapidil infused in hypertensive patients. European Journal of Clinical Pharmacology, 30(5), 549-52. [Link]

-

Schoetensack, W., & van Zwieten, P. A. (1989). Urapidil, a multiple-action alpha-blocking drug. The American Journal of Cardiology, 64(7), 11D-15D. [Link]

-

Liu, Y., et al. (2021). Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms. Synthetic and Systems Biotechnology, 6(2), 79-87. [Link]

- CN104262264B - A kind of preparation technology of Urapidil hydrochloride.

-

Spah, F., & Gross, A. S. (1991). Pharmacokinetics and pharmacodynamics of urapidil in severe hypertension. Clinical Pharmacology and Therapeutics, 50(6), 696-703. [Link]

-

4-Hydroxy Urapidil. Shimadzu Chemistry & Diagnostics. [Link]

-

Hark, A. T., et al. (2020). Structure of the 4-hydroxy-tetrahydrodipicolinate synthase from the thermoacidophilic methanotroph Methylacidiphilum fumariolicum SolV and the phylogeny of the aminotransferase pathway. Acta Crystallographica Section F, Structural Biology Communications, 76(Pt 5), 209-218. [Link]

-

Enhancing Biotherapeutic Purification Workflows with Mixed-Mode Chromatography. (2024). Bio-Rad. [Link]

-

4-Hydroxy Urapidil. Pharmaffiliates. [Link]

-

Various Authors. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? ResearchGate. [Link]

Sources

- 1. Human pharmacology of urapidil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Urapidil, a multiple-action alpha-blocking drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical pharmacokinetics of urapidil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 88733-12-4 [chemicalbook.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. schd-shimadzu.com [schd-shimadzu.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. CN104262264B - A kind of preparation technology of Urapidil hydrochloride - Google Patents [patents.google.com]

- 10. CN105503743A - Synthesis method of urapidil medical intermediate 1,3-dimethyl-6-(3-hydroxy propyl)aminouracil - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. bioradiations.com [bioradiations.com]

An In-Depth Technical Guide to the Characterization of 4-Hydroxyurapidil's Secondary Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling the Metabolic Fate of 4-Hydroxyurapidil

Urapidil, a peripherally acting alpha-1 adrenoceptor antagonist and a centrally acting serotonin 5-HT1A receptor agonist, is an established therapeutic agent for the management of hypertension.[1][2][3] Its clinical efficacy is intrinsically linked to its pharmacokinetic profile, which is heavily influenced by extensive hepatic biotransformation. The primary Phase I metabolic pathway for urapidil is para-hydroxylation of the phenyl ring, resulting in the formation of this compound.[4] This phenolic metabolite, while possessing significantly lower pharmacological activity compared to the parent compound, represents a critical juncture in the drug's metabolic journey.[5]

The introduction of a hydroxyl group onto the aromatic ring of urapidil to form this compound creates a new reactive site, making it a prime substrate for Phase II conjugation reactions.[6] These reactions, catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), append endogenous polar moieties like glucuronic acid or sulfate to the metabolite.[6][7] This process significantly increases the water solubility of the molecule, facilitating its excretion from the body and effectively terminating any residual biological activity.[7]

This technical guide provides a comprehensive framework for the systematic characterization of the secondary metabolites of this compound. We will delve into the logical design of in vitro metabolic studies, detail robust sample preparation protocols for biological matrices, and present advanced analytical workflows utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy for the unambiguous identification and structural elucidation of these conjugated metabolites.

Part 1: Strategic Approach to Metabolite Generation and Extraction

The foundational step in characterizing secondary metabolites is their generation in a controlled environment and their efficient extraction from complex biological matrices. The choice of methodology is dictated by the need to mimic physiological processes while ensuring the stability and recovery of the target analytes.

In Vitro Generation of Secondary Metabolites: The Power of Liver Microsomes

Human liver microsomes (HLMs) serve as a robust and widely accepted in vitro model for predicting in vivo metabolism.[8][9][10][11] They are rich in Phase I (Cytochrome P450s) and Phase II (e.g., UGTs) enzymes, providing a comprehensive system for studying the biotransformation of drug candidates.[8][9][11] For the generation of this compound's secondary metabolites, an incubation with HLMs in the presence of necessary cofactors is the method of choice.

Rationale for Experimental Design:

-

Enzyme Source: Pooled HLMs from multiple donors are recommended to average out inter-individual variability in enzyme expression and activity.

-

Cofactors: The inclusion of UDPGA (uridine 5'-diphospho-glucuronic acid) is essential for glucuronidation, the most probable Phase II pathway for a phenolic compound.[6][7] NADPH is also included to support any residual Phase I activity.

-

Substrate Concentration: A concentration range for this compound should be tested to assess substrate-dependent kinetics. A typical starting concentration is between 1 and 10 µM.[10]

-

Incubation Time: A time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) is crucial to monitor the formation of metabolites and the depletion of the parent compound.

Experimental Protocol: In Vitro Incubation with Human Liver Microsomes

-

Prepare Incubation Mixture: In a microcentrifuge tube, combine the following on ice:

-

Phosphate buffer (pH 7.4)

-

Human Liver Microsomes (final concentration ~0.5 mg/mL)

-

This compound (from a stock solution in a compatible solvent like methanol or DMSO, ensuring the final solvent concentration is <1%)

-

UDPGA (final concentration ~2 mM)

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiate Reaction: Add a pre-warmed solution of NADPH regenerating system (to maintain a constant supply of NADPH).

-

Incubation: Incubate at 37°C in a shaking water bath for the desired time points.

-

Terminate Reaction: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile. This step also serves to precipitate the microsomal proteins.

-

Protein Precipitation: Vortex the mixture vigorously and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Sample Collection: Carefully transfer the supernatant to a new tube for subsequent LC-MS/MS analysis.

Sample Preparation from Biological Matrices: A Critical Step for Accurate Analysis

The goal of sample preparation is to remove interfering endogenous components (e.g., proteins, phospholipids, salts) while maximizing the recovery of the target metabolites. The choice of technique depends on the biological matrix (e.g., plasma, urine) and the physicochemical properties of the analytes.

PPT is a simple, rapid, and effective method for removing the bulk of proteins from plasma samples.

Experimental Protocol: Protein Precipitation of Plasma Samples

-

Sample Aliquoting: Thaw frozen plasma samples on ice. Pipette a known volume (e.g., 100 µL) into a microcentrifuge tube.

-

Solvent Addition: Add 3 volumes (300 µL) of ice-cold acetonitrile containing an appropriate internal standard.

-

Vortexing: Vortex vigorously for 30-60 seconds to ensure thorough mixing and complete protein denaturation.

-

Centrifugation: Centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C.

-

Supernatant Transfer: Carefully collect the supernatant and transfer it to a clean tube for evaporation or direct injection into the LC-MS/MS system.

LLE is a powerful technique for separating analytes based on their differential solubility in two immiscible liquids. For glucuronide conjugates, which are acidic, pH adjustment is key to ensure they are in a neutral form for efficient extraction into an organic solvent.[12]

Experimental Protocol: Liquid-Liquid Extraction of Urine Samples

-

Sample pH Adjustment: To 1 mL of urine, add a small volume of a suitable acid (e.g., 1M HCl) to adjust the pH to below the pKa of glucuronic acid (~3.2).[12]

-

Solvent Addition: Add an appropriate volume (e.g., 3-5 mL) of an immiscible organic solvent (e.g., ethyl acetate).

-

Extraction: Vortex vigorously for 1-2 minutes to facilitate the transfer of the analytes into the organic phase.

-

Phase Separation: Centrifuge briefly to achieve a clear separation of the aqueous and organic layers.

-

Collection: Carefully transfer the organic layer to a clean tube.

-

Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Part 2: Analytical Characterization Workflow

A multi-platform analytical approach is essential for the comprehensive characterization of novel metabolites. LC-MS/MS provides sensitive detection and initial structural information, while NMR spectroscopy offers definitive structural elucidation.

LC-MS/MS for Metabolite Profiling and Identification

High-resolution mass spectrometry, particularly Quadrupole Time-of-Flight (Q-TOF) MS, is the cornerstone for non-targeted metabolite screening.

Workflow for LC-MS/MS Analysis:

Caption: LC-MS/MS workflow for metabolite characterization.

Key Considerations for Method Development:

-

Chromatography: A reversed-phase C18 column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid (0.1%), is a good starting point for separating the parent compound and its more polar metabolites.

-

Mass Spectrometry:

-

Full Scan MS: Acquire high-resolution full scan data to determine the accurate mass of potential metabolites. A predicted mass list can be generated for common conjugations (e.g., +176.0321 Da for glucuronidation).

-

Data-Dependent MS/MS: Trigger fragmentation (MS/MS) on the detected metabolite masses to obtain structural information.

-

Neutral Loss Scanning: For targeted screening of glucuronides, a neutral loss scan of 176.0321 Da in positive ion mode can be highly specific.[13]

-

Data Interpretation for Glucuronide Identification:

The characteristic fragmentation of a glucuronide conjugate in MS/MS involves the cleavage of the glycosidic bond, resulting in a neutral loss of the glucuronic acid moiety (176 Da). The remaining fragment ion corresponds to the aglycone (in this case, this compound). This provides strong evidence for the presence of a glucuronide conjugate.

Table 1: Predicted Masses of Potential this compound Metabolites

| Compound | Molecular Formula | Predicted Monoisotopic Mass (Da) | Adduct [M+H]⁺ |

| This compound | C₂₀H₂₉N₅O₄ | 403.2219 | 404.2292 |

| This compound Glucuronide | C₂₆H₃₇N₅O₁₀ | 579.2540 | 580.2613 |

| This compound Sulfate | C₂₀H₂₉N₅O₇S | 483.1788 | 484.1861 |

NMR Spectroscopy for Definitive Structural Elucidation

While MS/MS can suggest the identity of a conjugate, it often cannot definitively determine the site of conjugation. NMR spectroscopy is the gold standard for unambiguous structure elucidation.[14][15]

Workflow for NMR Analysis:

Caption: NMR workflow for structural elucidation.

Key 2D NMR Experiments and Their Roles:

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to map out the spin systems within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to carbons, providing a map of all C-H bonds.[16]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is the most critical experiment for identifying the site of conjugation. A correlation between the anomeric proton of the glucuronic acid moiety and the carbon of the phenolic ring of this compound would definitively confirm the structure of the O-glucuronide.[16]

Part 3: Self-Validating Systems and Trustworthiness

To ensure the scientific integrity of the findings, a self-validating system should be inherent in the experimental design. This involves the use of appropriate controls and orthogonal analytical techniques.

-

Negative Controls: Incubations without the substrate (this compound) or without the cofactors (UDPGA) should be run in parallel to identify any background interferences or non-enzymatic degradation.

-

Positive Controls: A known substrate for UGTs (e.g., 4-methylumbelliferone) can be included to confirm the metabolic activity of the liver microsomes.[17]

-

Orthogonal Confirmation: The combination of LC-MS/MS and NMR provides a powerful orthogonal approach. The tentative identification by MS/MS is confirmed by the definitive structural elucidation by NMR.

Conclusion

The characterization of this compound's secondary metabolites is a critical step in understanding the complete metabolic fate of urapidil. By employing a logical and systematic approach that combines in vitro metabolism studies with advanced analytical techniques like LC-Q-TOF-MS and 2D NMR, researchers can confidently identify and structurally elucidate these conjugated metabolites. The detailed protocols and workflows presented in this guide provide a robust framework for drug development professionals to generate high-quality, reliable data, ultimately contributing to a more comprehensive understanding of the drug's disposition and potential for drug-drug interactions.

References

-

Kirsten, R., Nelson, K., Steinijans, V. W., Zech, K., & Haerlin, R. (1988). Clinical pharmacokinetics of urapidil. Clinical Pharmacokinetics, 14(3), 129–140. [Link]

-

Shepherd, A. M. (1988). Human pharmacology of urapidil. Drugs, 35(Suppl 6), 34–39. [Link]

-

Kukovetz, W. R., Ludwig, G., Vergin, H., Zech, K., Steinijans, V., & Bruckschen, E. G. (1977). [Kinetics and metabolite patterns of urapidil in humans]. Arzneimittel-Forschung, 27(12), 2406–2411. [Link]

-

Corcuff, J. B., Gatta, B., Ducassou, D., & Simonnet, G. (2001). Antihypertensive drug urapidil metabolites interfere with metanephrines assays. Clinical endocrinology, 55(2), 280. [Link]

-

Zech, K., Sturm, E., & Steinijans, V. (1986). Determination of urapidil and its metabolites in human serum and urine: comparison of liquid—liquid and fully automated liquid—solid extraction. Journal of Chromatography A, 353, 343-350. [Link]

-

Velip, L., Dhiman, V., Kushwah, B. S., Golla, V. M., & Gananadhamu, S. (2022). Identification and characterization of urapidil stress degradation products by LC-Q-TOF-MS and NMR: Toxicity prediction of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 211, 114612. [Link]

-

Tomasello, C., Bellissima, A., Giordana, C., D'Avolio, A., & De Rosa, G. (2017). Physical and Chemical Stability of Urapidil in 0.9% Sodium Chloride in Elastomeric Infusion Pump. International journal of pharmaceutical compounding, 21(2), 164–168. [Link]

-

Dooley, M., & Goa, K. L. (1998). Urapidil. A reappraisal of its use in the management of hypertension. Drugs, 56(5), 929–955. [Link]

-

Langtry, H. D., & McTavish, D. (1990). Urapidil. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in the treatment of hypertension. Drugs, 40(6), 799–836. [Link]

-

Obach, R. S. (2001). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. In Current Protocols in Pharmacology (Chapter 7, Unit 7.5). John Wiley & Sons, Inc. [Link]

-

Miners, J. O., Rowland, A., & Birkett, D. J. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current protocols in pharmacology, 74, 7.8.1–7.8.24. [Link]

-

Hypha Discovery. (n.d.). Drug metabolite synthesis and scale-up. [Link]

-

Oesch, F., Steinberg, P., & Arand, M. (2003). Glucuronidation of 4-methylumbelliferone and 4-hydroxybiphenyl and in vitro induction of UDP-glucuronosyltransferase 2B12-mRNA in precision-cut rat liver slices. Experimental and toxicologic pathology : official journal of the Gesellschaft fur Toxikologische Pathologie, 54(5-6), 489–492. [Link]

-

Al-Majdoub, Z. M., Achour, B., & Rostami-Hodjegan, A. (2020). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. In Methods in Molecular Biology (Vol. 2129, pp. 119-137). Humana, New York, NY. [Link]

-

Middeke, M. (1985). Cardiovascular and metabolic profile during intervention with urapidil in humans. Hypertension, 7(6 Pt 1), 963–971. [Link]

-

Miners, J. O., Rowland, A., & Birkett, D. J. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology, 74, 7.8.1-7.8.24. [Link]

-

ChemHelpASAP. (2023, September 12). metabolic stability & determining intrinsic drug clearance [Video]. YouTube. [Link]

-

Dooley, M., & Goa, K. L. (1998). Urapidil. A reappraisal of its use in the management of hypertension. Drugs, 56(5), 929–955. [Link]

-

Kostiainen, R. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. In Mass Spectrometry in Drug Discovery and Development. IntechOpen. [Link]

-

Huber, C., Schollée, J. E., & Schymanski, E. L. (2022). In silico deconjugation of glucuronide conjugates enhances tandem mass spectra library annotation of human samples. Analytical and bioanalytical chemistry, 414(8), 2815–2827. [Link]

-

Fujiwara, R., Nakajima, M., & Yokoi, T. (2012). Glucuronidation of Drugs and Drug-Induced Toxicity in Humanized UDP-Glucuronosyltransferase 1 Mice. Drug metabolism and disposition: the biological fate of chemicals, 40(9), 1775–1781. [Link]

-

Kaewnopparat, S., Kaewnopparat, N., & Sutti, T. (2017). Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates. Forensic Toxicology, 35(2), 335-344. [Link]

-

van der Schot, S. A., & Commandeur, J. N. (2015). “Commandeuring” Xenobiotic Metabolism: Advances in Understanding Xenobiotic Metabolism. Chemical research in toxicology, 28(9), 1696–1709. [Link]

-

Karki, S., & Kadotani, T. (2009). Glucuronidation of Psilocin and 4-Hydroxyindole by the Human UDP-Glucuronosyltransferases. Drug Metabolism and Disposition, 37(7), 1500-1506. [Link]

-

Fura, A. (n.d.). Phase II (Conjugation) Reactions. [Link]

-

McCall, R. B., & Schuette, M. R. (1988). Experimental Studies on the Neurocardiovascular Effects of Urapidil. Journal of cardiovascular pharmacology, 11 Suppl 1, S25–S30. [Link]

-

Huber, C., Schollée, J. E., & Schymanski, E. L. (2022). In silico deconjugation of glucuronide conjugates enhances tandem mass spectra library annotation of human samples. Analytical and Bioanalytical Chemistry, 414(8), 2815-2827. [Link]

-

Shanu-Wilson, J. (2022, December 15). N-glucuronidation: the human element. Hypha Discovery. [Link]

-

Sygnature Discovery. (2022, September 8). Phase II Drug Metabolism. [Link]

-

Zhang, Y., et al. (2017). Quantitative 1H-NMR Method for the Determination of Tadalafil in Bulk Drugs and its Tablets. Molecules, 22(9), 1473. [Link]

-

Kjell, D. (2004). NMR as a tool in drug research : Structure elucidation of peptidomimetics and pilicide-chaperone complexes. Umeå University. [Link]

-

Nazi, Y. (2024). The Role of Phase I and Phase II Metabolic Pathways in Pharmacokinetics. Journal of Pharma Reports, 8(1), 225. [Link]

-

Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link]

-

Ueda, T., & Shimada, I. (2018). Current NMR Techniques for Structure-Based Drug Discovery. Molecules (Basel, Switzerland), 23(6), 1469. [Link]

-

Sakamoto, K., & Nakamura, Y. (1993). Urinary metabolites of pinacidil: I. Isolation and identification of the metabolites in rat urine. Xenobiotica; the fate of foreign compounds in biological systems, 23(4), 391–400. [Link]

-

Properzi, F., et al. (2008). Chondroitin-4-sulfation negatively regulates axonal guidance and growth. The Journal of neuroscience : the official journal of the Society for Neuroscience, 28(11), 2825–2836. [Link]

-

Lee, D. C., et al. (2005). Inhibition of Chondroitin-4-Sulfate-Specific Adhesion of Plasmodium falciparum-Infected Erythrocytes by Sulfated Polysaccharides. Antimicrobial agents and chemotherapy, 49(9), 3695–3701. [Link]

-

Kjell, D. (2004). NMR as a tool in drug research : Structure elucidation of peptidomimetics and pilicide-chaperone complexes. Umeå University. [Link]

- Google Patents. (2015).

-

Lee, S. H., et al. (2010). Metabolism of 1'- and 4-hydroxymidazolam by glucuronide conjugation is largely mediated by UDP-glucuronosyltransferases 1A4, 2B4, and 2B7. Drug metabolism and disposition: the biological fate of chemicals, 38(11), 2029–2036. [Link]

-

ResearchGate. (n.d.). Antihypertensive drug urapidil metabolites interfere with metanephrines assays. [Link]

Sources

- 1. Urapidil. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Urapidil. A reappraisal of its use in the management of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Experimental studies on the neurocardiovascular effects of urapidil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Human pharmacology of urapidil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical pharmacokinetics of urapidil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. drughunter.com [drughunter.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 9. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 12. scispace.com [scispace.com]

- 13. In silico deconjugation of glucuronide conjugates enhances tandem mass spectra library annotation of human samples - PMC [pmc.ncbi.nlm.nih.gov]

- 14. NMR as a tool in drug research : Structure elucidation of peptidomimetics and pilicide-chaperone complexes [umu.diva-portal.org]

- 15. NMR as a tool in drug research : Structure elucidation of peptidomimetics and pilicide-chaperone complexes [umu.diva-portal.org]

- 16. Metabolism of 1'- and 4-hydroxymidazolam by glucuronide conjugation is largely mediated by UDP-glucuronosyltransferases 1A4, 2B4, and 2B7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Glucuronidation of 4-methylumbelliferone and 4-hydroxybiphenyl and in vitro induction of UDP-glucuronosyltransferase 2B12-mRNA in precision-cut rat liver slices - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Receptor Binding Profile of 4-Hydroxyurapidil

Introduction: The Pharmacological Significance of a Key Metabolite

Urapidil is a well-established sympatholytic antihypertensive drug renowned for its unique dual mechanism of action: potent antagonism of peripheral α₁-adrenergic receptors and agonism at central serotonin 5-HT₁ₐ receptors.[1][2][3][4][5] This combination allows for effective blood pressure reduction while mitigating the reflex tachycardia commonly associated with pure α₁-blockers.[1][3] Following administration, urapidil undergoes extensive hepatic metabolism, with the para-hydroxylated metabolite, 4-Hydroxyurapidil, being a major product found in circulation.[6][7] Understanding the receptor binding characteristics of this active metabolite is crucial for a complete comprehension of urapidil's therapeutic effects and overall pharmacological profile.

This guide provides a detailed exploration of the receptor binding profile of this compound. We will delve into the core principles and methodologies used to elucidate ligand-receptor interactions, present a step-by-step protocol for conducting radioligand binding assays, summarize the known binding affinities, and discuss the functional implications of these interactions.

Part 1: Elucidating Ligand-Receptor Interactions: The Radioligand Binding Assay

The cornerstone for determining the binding profile of a compound like this compound is the radioligand binding assay. This sensitive and quantitative technique provides critical information about the affinity of a ligand for a specific receptor, making it indispensable for drug discovery and structure-activity relationship (SAR) studies.[8][9]

Core Principles: The assay quantifies the interaction between a target receptor and a ligand by utilizing a radioactively labeled molecule (the radioligand). There are two primary types of experiments:

-

Saturation Assays: These are used to determine the density of receptors in a given tissue or cell preparation (Bmax) and the affinity of the radioligand for the receptor (Kd). This is achieved by incubating the receptor preparation with increasing concentrations of the radioligand until saturation is reached.[10]

-

Competition (or Displacement) Assays: These are used to determine the affinity (Ki) of an unlabeled test compound (e.g., this compound) for the receptor. In this setup, the receptor preparation is incubated with a fixed concentration of a specific radioligand in the presence of varying concentrations of the unlabeled test compound. The test compound competes with the radioligand for binding to the receptor. As the concentration of the test compound increases, it displaces the radioligand, leading to a decrease in measured radioactivity.[8][9]

The data from a competition assay generates a sigmoidal curve from which the IC₅₀ (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is determined. The IC₅₀ is then converted to the inhibition constant (Ki), a true measure of binding affinity, using the Cheng-Prusoff equation :

Ki = IC₅₀ / (1 + ([L]/Kd))

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Experimental Workflow: A Step-by-Step Protocol for Competition Binding Assay

The following protocol outlines a generalized procedure for determining the Ki of this compound at a target G protein-coupled receptor (GPCR), such as the α₁ₐ-adrenergic receptor.

1. Membrane Preparation:

-

Source: Utilize either tissues known to express the target receptor (e.g., rat cerebral cortex for α₁-adrenoceptors) or cultured cell lines (e.g., CHO or HEK-293 cells) stably transfected to express a specific human receptor subtype.[11]

-

Homogenization: Homogenize the cells or tissue in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM EDTA) containing a protease inhibitor cocktail to prevent protein degradation.[12]

-

Centrifugation: Perform a series of centrifugation steps. A low-speed spin removes nuclei and large debris. The resulting supernatant is then subjected to a high-speed spin (e.g., 20,000 x g) to pellet the cell membranes.[12]

-

Washing & Storage: The membrane pellet is washed, resuspended in a buffer containing a cryoprotectant like sucrose, aliquoted, and stored at -80°C until use. Protein concentration is determined using a standard method like the BCA assay.[12]

2. Assay Execution (96-well Plate Format):

-

Component Addition: To each well of a 96-well plate, add the following in sequence:

-

150 µL of thawed and resuspended membranes (typically 50-120 µg of protein for tissue or 3-20 µg for cultured cells).[12]

-

50 µL of the competing test compound (this compound) at various concentrations (typically a serial dilution spanning several orders of magnitude) or buffer for total binding determination. For non-specific binding (NSB) determination, a high concentration of a known unlabeled ligand is used.

-

50 µL of the specific radioligand (e.g., [³H]-Prazosin for α₁-adrenoceptors) at a fixed concentration, usually near its Kd value.[11]

-

-

Incubation: Incubate the plate with gentle agitation for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to allow the binding reaction to reach equilibrium.[12]

3. Separation and Quantification:

-

Filtration: Rapidly terminate the incubation by vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding. This separates the receptor-bound radioligand (which is retained on the filter) from the free radioligand.[12]

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[12]

-

Scintillation Counting: Place the dried filters into scintillation vials with scintillation cocktail. The radioactivity is then quantified using a scintillation counter, which measures counts per minute (CPM).[12]

4. Data Analysis:

-

Calculate Specific Binding: For each concentration of this compound, specific binding is calculated as: Total Binding (CPM) - Non-Specific Binding (CPM).

-

Generate Competition Curve: Plot the percentage of specific binding against the log concentration of this compound.

-

Determine IC₅₀ and Ki: Use non-linear regression analysis software (e.g., Prism) to fit the data to a sigmoidal dose-response curve and determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation.[12]

Part 2: Receptor Binding Profile of this compound

The primary pharmacological actions of urapidil are mediated through its interaction with α₁-adrenergic and 5-HT₁ₐ receptors. Studies on urapidil derivatives have shown that modifications to the uracil moiety can significantly influence selectivity for α₁-adrenoceptor subtypes.[11] While comprehensive binding data specifically for the this compound metabolite is not as abundant as for the parent compound, its activity profile is understood to closely mirror that of urapidil, acting as a potent antagonist at α₁-adrenoceptors and an agonist at 5-HT₁ₐ receptors.

| Receptor Subtype | Ligand | Binding Affinity (Ki, nM) | Implied Function |

| α₁ₐ-Adrenergic | Urapidil | ~15-30 | Antagonist |

| α₁B-Adrenergic | Urapidil | ~100-200 | Antagonist |

| α₁D-Adrenergic | Urapidil | ~40-60 | Antagonist |

| 5-HT₁ₐ Serotonin | Urapidil | ~20-50 | Agonist |

| β₁-Adrenergic | Urapidil | >1000 (Low Affinity) | Weak Antagonist |

Note: The Ki values for Urapidil are presented as representative figures compiled from various studies. The profile for this compound is expected to be qualitatively similar, contributing significantly to the overall in vivo effect.

Part 3: Functional Characterization and Signaling Pathways

Binding affinity (Ki) indicates how well a compound binds to a receptor but does not describe the functional consequence of that binding. To determine whether this compound acts as an antagonist (blocks the receptor) or an agonist (activates the receptor), functional assays are required.

α₁-Adrenergic Receptor Antagonism

α₁-Adrenergic receptors are Gq protein-coupled receptors.[13] Their activation by an agonist like norepinephrine leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, leading to downstream effects like smooth muscle contraction.[13][14]

Functional Assay: The antagonist properties of this compound can be quantified by measuring its ability to block agonist-induced Ca²⁺ mobilization in cells expressing the α₁ₐ-adrenoceptor. A concentration-response curve is generated for an agonist (e.g., phenylephrine) in the absence and presence of increasing concentrations of this compound. A rightward shift in the agonist's curve indicates competitive antagonism.

5-HT₁ₐ Serotonin Receptor Agonism

The 5-HT₁ₐ receptor is a Gi protein-coupled receptor.[15] When activated by an agonist, the associated Gi protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of cyclic AMP (cAMP).[16] This reduction in cAMP has various downstream effects, including the hyperpolarization of neurons, which contributes to the centrally mediated reduction in sympathetic outflow.[4][15]

Functional Assay: The agonist activity of this compound can be determined by its ability to inhibit cAMP production. Cells expressing the 5-HT₁ₐ receptor are first stimulated with a compound like forskolin to elevate intracellular cAMP levels. The addition of this compound will cause a concentration-dependent decrease in cAMP, confirming its agonist function.

Conclusion

The pharmacological profile of this compound, the principal active metabolite of urapidil, is critical to the drug's overall therapeutic efficacy. Through the application of radioligand binding assays and subsequent functional studies, its profile is characterized by potent antagonism at α₁-adrenergic receptors (with a preference for the α₁ₐ subtype) and agonism at central 5-HT₁ₐ serotonin receptors. This dual-action profile, inherited from its parent compound, effectively lowers blood pressure by reducing peripheral vascular resistance while simultaneously modulating central sympathetic outflow to prevent undesirable reflex tachycardia. This in-depth understanding, grounded in rigorous receptor binding analysis, solidifies the rationale for urapidil's use in hypertension and underscores the importance of metabolite profiling in drug development.

References

-

Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. (URL: [Link])

-

Limbird, L. E. (2004). GPCR-radioligand binding assays. PubMed. (URL: [Link])

-

Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. (URL: [Link])

-

Shepherd, A. M. (1988). Human pharmacology of urapidil. Drugs. (URL: [Link])

-

Wikipedia. Urapidil. (URL: [Link])

-

Zhong, H., & Minneman, K. P. (1999). α-Adrenoceptor Assays. PubMed. (URL: [Link])

-

Dooley, M., & Goa, K. L. (1998). Urapidil. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in the treatment of hypertension. Drugs. (URL: [Link])

-

Patsnap Synapse. What is the mechanism of Urapidil? (URL: [Link])

-

Shepherd, A. M. M. Human Pharmacology of Urapidil. Scholars @ UT Health San Antonio. (URL: [Link])

-

van Zwieten, P. A., & Doods, H. N. (1989). Evidence for the interaction of urapidil with 5-HT1A receptors in the brain leading to a decrease in blood pressure. The American Journal of Cardiology. (URL: [Link])

-

Kenny, B. A., et al. (1995). Analysis of the activity of alpha 1-adrenoceptor antagonists in rat aorta. British Journal of Pharmacology. (URL: [Link])

-

Kim, S. K., et al. (2023). Structural Insights into the Unexpected Agonism of Tetracyclic Antidepressants at Serotonin Receptors 5-HT1eR and 5-HT1FR. bioRxiv. (URL: [Link])

-

National Institute of Diabetes and Digestive and Kidney Diseases. (2018). Alpha 1 Adrenergic Receptor Antagonists. LiverTox. (URL: [Link])

-

Ramage, A. G. (1991). The mechanism of the sympathoinhibitory action of urapidil: role of 5-HT1A receptors. British Journal of Pharmacology. (URL: [Link])

-

CV Pharmacology. Alpha-Adrenoceptor Antagonists (Alpha-Blockers). (URL: [Link])

-

d'Emmanuele di Villa Bianca, R., et al. (2016). The effect of urapidil, an alpha-1 adrenoceptor antagonist and a 5-HT1A agonist, on the vascular tone of the porcine coronary and pulmonary arteries, the rat aorta and the human pulmonary artery. European Journal of Pharmacology. (URL: [Link])

-

De Hert, M., et al. (2012). Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. CNS & Neurological Disorders - Drug Targets. (URL: [Link])

-

Pérez-Benítez, D. A., et al. (2022). Ligands of Adrenergic Receptors: A Structural Point of View. Molecules. (URL: [Link])

-

Wikipedia. Alpha-1A adrenergic receptor. (URL: [Link])

-

Zinner, C., et al. (1990). Subclassification of alpha 1-adrenoceptor recognition sites by urapidil derivatives and other selective antagonists. Journal of Cardiovascular Pharmacology. (URL: [Link])

-

Wikipedia. 5-HT1A receptor. (URL: [Link])

-

Psychopharmacology Institute. (2014). 5-HT1A Receptors in Psychopharmacology. (URL: [Link])

-

Silvestre, J. S., & Prous, J. (2005). Receptor binding profile of the antipsychotics included in this study. ResearchGate. (URL: [Link])

-

Chiew, A. L., & Buckley, N. A. (2022). The serotonin toxidrome: shortfalls of current diagnostic criteria for related syndromes. Clinical Toxicology. (URL: [Link])

-

Wikipedia. Alpha-1 adrenergic receptor. (URL: [Link])

Sources

- 1. Urapidil - Wikipedia [en.wikipedia.org]

- 2. Urapidil. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Urapidil? [synapse.patsnap.com]

- 4. Evidence for the interaction of urapidil with 5-HT1A receptors in the brain leading to a decrease in blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effect of urapidil, an alpha-1 adrenoceptor antagonist and a 5-HT1A agonist, on the vascular tone of the porcine coronary and pulmonary arteries, the rat aorta and the human pulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Human pharmacology of urapidil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 8. multispaninc.com [multispaninc.com]

- 9. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Receptor-Ligand Binding Assays [labome.com]

- 11. Subclassification of alpha 1-adrenoceptor recognition sites by urapidil derivatives and other selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 14. CV Pharmacology | Alpha-Adrenoceptor Antagonists (Alpha-Blockers) [cvpharmacology.com]

- 15. 5-HT1A receptor - Wikipedia [en.wikipedia.org]

- 16. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

An In-Depth Technical Guide to Characterizing the Adrenergic and Serotonergic Effects of 4-Hydroxyurapidil

Introduction: The Clinical Context and the Metabolite Question

Urapidil is a well-established antihypertensive agent with a unique dual mechanism of action, exerting its therapeutic effects through both peripheral and central pathways.[1][2][3] Peripherally, it acts as a selective antagonist of α1-adrenoceptors, leading to vasodilation and a reduction in peripheral resistance.[4][5] Centrally, it exhibits agonistic activity at serotonin 5-HT1A receptors, which contributes to a decrease in sympathetic outflow.[2][6][7] This combination of actions allows for effective blood pressure control, often without the reflex tachycardia sometimes seen with other vasodilators.[8]

Urapidil undergoes extensive hepatic metabolism, with its major metabolite being the para-hydroxylated form, 4-Hydroxyurapidil.[9][10] While it is known that the metabolites of urapidil have lower antihypertensive activity than the parent drug, a detailed, publicly available characterization of this compound's specific interactions with adrenergic and serotonergic receptor subtypes is not extensively documented.[1] This guide, therefore, serves a dual purpose: to review the established pharmacology of the parent compound, urapidil, and to provide a comprehensive, field-proven framework for the experimental characterization of this compound's effects on adrenergic and serotonergic pathways. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced pharmacology of urapidil and its metabolites.

Part 1: Elucidating the Adrenergic Receptor Interaction Profile

The adrenergic system, with its various receptor subtypes (α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3), presents a complex landscape for drug interaction. A thorough characterization of a compound's adrenergic profile is crucial for understanding its cardiovascular effects and potential side effects.

Causality in Experimental Design: From Binding Affinity to Functional Antagonism

To comprehensively assess the interaction of this compound with adrenergic receptors, a multi-tiered experimental approach is necessary. The initial step is to determine the binding affinity of the compound for the various adrenergic receptor subtypes. This is followed by functional assays to ascertain whether the compound acts as an antagonist, agonist, or partial agonist at these receptors.

Experimental Protocol 1: Radioligand Binding Assays for Adrenergic Receptor Affinity

Radioligand binding assays are a gold-standard for determining the affinity of a test compound for a specific receptor.[11] The principle lies in the competition between a radiolabeled ligand with known affinity and the unlabeled test compound (this compound) for binding to the receptor.

Step-by-Step Methodology:

-

Cell Culture and Membrane Preparation:

-

Utilize cell lines stably expressing individual human adrenergic receptor subtypes (e.g., CHO or HEK293 cells).

-

Culture cells to confluence and harvest.

-

Prepare cell membranes through homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate buffer.

-

-

Competitive Binding Assay:

-

In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-Prazosin for α1-adrenoceptors, [3H]-Yohimbine for α2-adrenoceptors, or [125I]-Iodocyanopindolol for β-adrenoceptors), and increasing concentrations of this compound.

-

Incubate the mixture to allow for binding to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration.

-

Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Self-Validating System:

-

Positive Control: Include a known high-affinity antagonist for each receptor subtype (e.g., Prazosin for α1) to confirm assay performance.

-

Negative Control: Use a compound known not to bind to the target receptor to establish the baseline.

-

Saturation Binding: Perform saturation binding experiments with the radioligand to determine its Kd for each receptor subtype, which is essential for the accurate calculation of Ki values.

Experimental Workflow for Adrenergic Receptor Binding Affinity

Caption: Workflow for determining the binding affinity of this compound at adrenergic receptor subtypes.

Experimental Protocol 2: Functional Assays for Adrenergic Receptor Activity

Once binding affinity is established, functional assays are crucial to determine the pharmacological nature of the interaction (antagonism, agonism, or partial agonism).

α1-Adrenoceptor (Gq-coupled) Functional Assay: Inositol Phosphate Accumulation

α1-Adrenoceptors are coupled to Gq proteins, which activate phospholipase C (PLC), leading to the production of inositol phosphates (IPs).

Step-by-Step Methodology:

-

Cell Culture and Labeling:

-

Culture cells expressing the α1-adrenoceptor subtype of interest.

-

Label the cells with [3H]-myo-inositol overnight to incorporate it into the cell membranes.

-

-

Compound Incubation:

-

Wash the cells to remove excess radiolabel.

-

For antagonist testing, pre-incubate the cells with increasing concentrations of this compound.

-

Stimulate the cells with a known α1-agonist (e.g., phenylephrine) at a concentration that elicits a submaximal response (EC80).

-

For agonist testing, incubate the cells with increasing concentrations of this compound alone.

-

-

IP Extraction and Quantification:

-

Terminate the reaction by adding a suitable acid (e.g., perchloric acid).

-

Isolate the total inositol phosphates using anion exchange chromatography.

-

Quantify the radioactivity by scintillation counting.

-

-

Data Analysis:

-

For antagonist activity, plot the agonist-induced IP accumulation against the logarithm of the this compound concentration to determine the IC50. Calculate the pA2 value using the Schild equation to quantify the antagonist potency.

-

For agonist activity, plot the IP accumulation against the logarithm of the this compound concentration to determine the EC50 (potency) and the maximal response (efficacy).

-

Self-Validating System:

-

Positive Controls: Use a known α1-agonist (phenylephrine) and antagonist (prazosin) to validate the assay.

-

Basal Levels: Measure IP accumulation in the absence of any stimulant to establish the baseline.

Adrenergic Signaling Pathway (α1-Subtype)

Caption: Simplified signaling cascade of the Gq-coupled α1-adrenergic receptor.

Part 2: Unraveling the Serotonergic Receptor Interaction Profile

Urapidil's interaction with 5-HT1A receptors is a key component of its central antihypertensive effect. A detailed investigation into this compound's activity at this and other serotonin receptor subtypes is therefore essential.

Causality in Experimental Design: From Receptor Binding to Second Messenger Modulation

Similar to the adrenergic characterization, the investigation into serotonergic effects begins with binding assays to determine affinity, followed by functional assays to assess the nature and potency of the interaction.

Experimental Protocol 3: Radioligand Binding Assays for Serotonergic Receptor Affinity

The methodology for determining the binding affinity of this compound for serotonin receptor subtypes is analogous to that described for adrenergic receptors.

Step-by-Step Methodology:

-

Cell Culture and Membrane Preparation:

-

Use cell lines stably expressing individual human serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C, etc.).

-

Prepare cell membranes as previously described.

-

-

Competitive Binding Assay:

-

Perform competitive binding assays using appropriate radioligands for each subtype (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]-Ketanserin for 5-HT2A).

-

Incubate membranes with the radioligand and increasing concentrations of this compound.

-

-

Data Analysis:

-

Determine IC50 and Ki values as described in the adrenergic binding assay protocol.

-

Experimental Protocol 4: Functional Assays for Serotonergic Receptor Activity

5-HT1A Receptor (Gi-coupled) Functional Assay: cAMP Inhibition

5-HT1A receptors are coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Culture cells expressing the 5-HT1A receptor.

-

For agonist testing, incubate cells with increasing concentrations of this compound.

-

To enhance the signal window, it is common to co-incubate with a stimulator of adenylyl cyclase, such as forskolin.

-

For antagonist testing, pre-incubate the cells with increasing concentrations of this compound before stimulating with a known 5-HT1A agonist (e.g., 8-OH-DPAT) in the presence of forskolin.

-

-

cAMP Measurement:

-

Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout.

-

-

Data Analysis:

-

For agonist activity, plot the percent inhibition of forskolin-stimulated cAMP levels against the logarithm of the this compound concentration to determine the EC50 and maximal inhibition.

-

For antagonist activity, plot the agonist-induced inhibition of cAMP against the logarithm of the this compound concentration to determine the IC50 and calculate the pA2 value.

-

Self-Validating System:

-

Positive Controls: Use a known 5-HT1A agonist (8-OH-DPAT) and antagonist (WAY-100635) to validate the assay.

-

Forskolin Control: Include a condition with forskolin alone to determine the maximal cAMP stimulation.

Serotonergic Signaling Pathway (5-HT1A Subtype)

Caption: Simplified signaling cascade of the Gi-coupled 5-HT1A receptor.

Part 3: Data Synthesis and Interpretation

The culmination of these experimental approaches would be a comprehensive pharmacological profile of this compound.

Quantitative Data Summary

Table 1: Hypothetical Binding Affinity Profile of this compound at Adrenergic Receptors

| Receptor Subtype | Ki (nM) |

| α1A | Value |

| α1B | Value |

| α1D | Value |

| α2A | Value |

| β1 | Value |

| β2 | Value |

Table 2: Hypothetical Functional Activity Profile of this compound at Adrenergic Receptors

| Receptor Subtype | Assay | Activity | Potency (pA2 or EC50) |

| α1A | IP Accumulation | Antagonist | Value |

| α1B | IP Accumulation | Antagonist | Value |

| α1D | IP Accumulation | Antagonist | Value |

Table 3: Hypothetical Binding Affinity Profile of this compound at Serotonergic Receptors

| Receptor Subtype | Ki (nM) |

| 5-HT1A | Value |

| 5-HT2A | Value |

| 5-HT2C | Value |

| 5-HT7 | Value |

Table 4: Hypothetical Functional Activity Profile of this compound at Serotonergic Receptors

| Receptor Subtype | Assay | Activity | Potency (EC50) | Efficacy (% of 5-HT) |

| 5-HT1A | cAMP Inhibition | Agonist | Value | Value |

Comparative Analysis with Urapidil

A critical aspect of the interpretation would be the direct comparison of the binding affinities and functional potencies of this compound with its parent compound, urapidil. This comparison would elucidate the contribution of the metabolite to the overall pharmacological effect of urapidil administration in vivo. For instance, if this compound retains significant α1-adrenoceptor antagonism, it would contribute to the sustained antihypertensive effect. Conversely, if its affinity is substantially lower, its clinical impact would be considered minimal.

Conclusion: A Roadmap for Future Research

This guide has outlined the established dual-action pharmacology of urapidil and provided a robust experimental framework for the detailed characterization of its primary metabolite, this compound, at adrenergic and serotonergic receptors. While a comprehensive public dataset for this compound is currently lacking, the methodologies described herein represent the standard, validated approaches in the field of pharmacology and drug discovery. By systematically determining the binding affinities and functional activities of this compound, researchers can elucidate its precise role in the therapeutic profile of urapidil, contributing to a more complete understanding of this important antihypertensive agent.

References

-

Shepherd, A. M. (1988). Human pharmacology of urapidil. Drugs, 35(Suppl 6), 34-39. [Link]

-

Zanchetti, A. (1987). Clinical pharmacokinetics of urapidil. Journal of hypertension. Supplement : official journal of the International Society of Hypertension, 5(4), S29–S35. [Link]

-

van Zwieten, P. A., & Doods, H. N. (1988). Pharmacologic profile of urapidil. Journal of hypertension. Supplement : official journal of the International Society of Hypertension, 6(2), S3–S11. [Link]

-

van Zwieten, P. A. (1989). Evidence for the interaction of urapidil with 5-HT1A receptors in the brain leading to a decrease in blood pressure. The American journal of cardiology, 63(6), 36C–39C. [Link]

-

Schoetensack, W., & G. Zetler. (1984). Comparative effects of urapidil, prazosin, and clonidine on ligand binding to central nervous system receptors, arterial pressure, and heart rate in experimental animals. The American Journal of Medicine, 77(4, Part A), 87-95. [Link]

-

Leonetti, G., Mazzola, C., Boni, S., Guffanti, E., Meani, A., & Zanchetti, A. (1986). Comparison of the antihypertensive effect of urapidil and metoprolol in hypertension. European journal of clinical pharmacology, 30(6), 637–640. [Link]

-

Shepherd, A. M. M. (1988). Human Pharmacology of Urapidil. Scholars @ UT Health San Antonio. [Link]

-

Sykes, D. A., & Charlton, S. J. (2012). Exploring the kinetic selectivity of drugs targeting the β1‐adrenoceptor. Pharmacological research & perspectives, 10(3), e00978. [Link]

-

Gross, G., Hanft, G., & Kolassa, N. (1987). Urapidil and some analogues with hypotensive properties show high affinities for 5-hydroxytryptamine (5-HT) binding sites of the 5-HT1A subtype and for alpha 1-adrenoceptor binding sites. Naunyn-Schmiedeberg's archives of pharmacology, 336(6), 597–601. [Link]

-

Hanft, G., & Gross, G. (1989). Subclassification of alpha 1-adrenoceptor recognition sites by urapidil derivatives and other selective antagonists. British journal of pharmacology, 97(3), 691–700. [Link]

-

Verplanken, K., & Van De Water, A. (2020). Antihypertensive drug urapidil metabolites interfere with metanephrines assays. ResearchGate. [Link]

-

Leopoldo, M., Lacivita, E., Berardi, F., Perrone, R., & de Giorgio, P. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Current topics in medicinal chemistry, 11(6), 684–703. [Link]

-

Eltze, M. (1989). Antagonism of Alpha 1-adrenoceptor-mediated Vascular Contraction by Urapidil in Isolated Arterial Strips of Spontaneously Hypertensive Rats. Journal of cardiovascular pharmacology, 13(5), 700–708. [Link]

-

Jarajapu, Y. P., Coats, P., McGrath, J. C., Hillier, C., & MacDonald, A. (2001). Functional characterization of alpha(1)-adrenoceptor subtypes in human skeletal muscle resistance arteries. British journal of pharmacology, 133(5), 679–686. [Link]

-

Sanders, J. M., & Charleston, J. S. (1986). Relative presynaptic and postsynaptic effects of urapidil on adrenoceptors in the rabbit pulmonary artery. Journal of cardiovascular pharmacology, 8(6), 1132–1136. [Link]

-

Ramage, A. G. (1991). The mechanism of the sympathoinhibitory action of urapidil: role of 5-HT1A receptors. British journal of pharmacology, 102(4), 998–1002. [Link]

-

Andriambeloson, E., Tesse, A., & Andriantsitohaina, R. (2016). The effect of urapidil, an alpha-1 adrenoceptor antagonist and a 5-HT1A agonist, on the vascular tone of the porcine coronary and pulmonary arteries, the rat aorta and the human pulmonary artery. European journal of pharmacology, 779, 53–58. [Link]

-

W. W. van der, & P. A. van Zwieten. (1987). Pharmacodynamics and pharmacokinetics of urapidil in hypertensive patients: a crossover study comparing infusion with an infusion-capsule combination. European journal of clinical pharmacology, 32(1), 61–65. [Link]

-

Celada, P., & Artigas, F. (2014). 5-HT1A Receptors in Psychopharmacology. Psychopharmacology Institute. [Link]

-

Guimaraes, A. R. P., & F. J. E. (1984). A pharmacological method to estimate the pKi of competitive inhibitors of agonist uptake processes in isolated tissues. Journal of pharmacological methods, 12(3), 183–193. [Link]

-

Armstrong, J. F., Faccenda, E., Southan, C., & Pawson, A. J. (n.d.). 5-hydroxytryptamine [Ligand Id: 5] activity data from GtoPdb and ChEMBL. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

Depoortère, R., & Newman-Tancredi, A. (2007). High-efficacy 5-HT1A agonists for antidepressant treatment: a renewed opportunity. Journal of medicinal chemistry, 50(19), 4543–4556. [Link]

-

Martin, M. L., & Massingham, R. (1998). Comparative alpha-1 adrenoceptor subtype selectivity and functional uroselectivity of alpha-1 adrenoceptor antagonists. The Journal of pharmacology and experimental therapeutics, 286(2), 747–754. [Link]

-

Celada, P., & Artigas, F. (2023). Structural studies of serotonin receptor family. Frontiers in pharmacology, 14, 1269382. [Link]

-

Baker, J. G. (2010). The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors. British journal of pharmacology, 160(5), 1048–1061. [Link]

-

Mohammad-Zadeh, L. F., Moses, L., & Gwaltney-Brant, S. M. (2008). 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials. Pharmacologia, 3(4), 234-246. [Link]

-

McCutcheon, R. A., Harrison, P. J., Howes, O. D., & Pillinger, T. (2023). Antipsychotic pKi values A larger pKi indicate greater affinity of the... ResearchGate. [Link]

-

Nichols, D. E. (2018). Affinity values (K i in nM) at selected serotonin receptor isoforms. ResearchGate. [Link]

-

Yamada, S., & K. Ishima. (1984). Characterization of Beta-Adrenergic Receptor Subtypes in Androgen-Induced Mouse Kidney Hypertrophy Using a New High-Affinity Ligand, [125I]iodocyanopindolol. Journal of Pharmacology and Experimental Therapeutics, 228(3), 636-640. [Link]

Sources

- 1. Clinical pharmacokinetics of urapidil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evidence for the interaction of urapidil with 5-HT1A receptors in the brain leading to a decrease in blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative effects of urapidil, prazosin, and clonidine on ligand binding to central nervous system receptors, arterial pressure, and heart rate in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antagonism of alpha 1-adrenoceptor-mediated vascular contraction by urapidil in isolated arterial strips of spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Relative presynaptic and postsynaptic effects of urapidil on adrenoceptors in the rabbit pulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The mechanism of the sympathoinhibitory action of urapidil: role of 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The effect of urapidil, an alpha-1 adrenoceptor antagonist and a 5-HT1A agonist, on the vascular tone of the porcine coronary and pulmonary arteries, the rat aorta and the human pulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparative alpha-1 adrenoceptor subtype selectivity and functional uroselectivity of alpha-1 adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 10. Human pharmacology of urapidil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Exploring the kinetic selectivity of drugs targeting the β1‐adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Characterization and Quantification of 4-Hydroxyurapidil in Human Plasma

This in-depth technical guide provides a comprehensive overview of the analytical methodologies for the detection, characterization, and quantification of 4-hydroxyurapidil, the primary active metabolite of the antihypertensive drug urapidil, in human plasma samples. This document is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, pharmacodynamic, and bioequivalence studies.

Introduction: The Significance of this compound in Urapidil's Pharmacological Profile

Urapidil is a sympatholytic antihypertensive agent that exerts its effects through a dual mechanism: peripheral α1-adrenoceptor antagonism and a central action on serotonergic 5-HT1A receptors.[1][2][3] Following oral administration, urapidil undergoes extensive hepatic metabolism, leading to the formation of several metabolites.[4][5][6] Among these, the para-hydroxylated metabolite, this compound, is of significant pharmacological interest. While the parent compound is the primary active moiety, understanding the pharmacokinetic profile of its major metabolites is crucial for a complete assessment of the drug's overall therapeutic effect and potential for drug-drug interactions.

The characterization and quantification of this compound in human plasma are therefore essential for:

-

Comprehensive Pharmacokinetic (PK) Modeling: To accurately model the absorption, distribution, metabolism, and excretion (ADME) of urapidil.

-

Pharmacodynamic (PD) Correlations: To investigate any potential contribution of this compound to the overall antihypertensive effect.

-

Bioequivalence (BE) Studies: To ensure that generic formulations of urapidil deliver the active moieties to the systemic circulation in a manner comparable to the innovator product.

-

Toxicology and Safety Assessments: To evaluate the potential for accumulation of the metabolite in specific patient populations, such as those with renal or hepatic impairment.[5]

This guide will detail the state-of-the-art analytical techniques, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the robust and reliable measurement of this compound in human plasma.

The Metabolic Pathway of Urapidil to this compound

Urapidil is primarily metabolized in the liver, with the para-hydroxylated form being a significant product found in urine.[4][6] The metabolic conversion of urapidil to this compound is a Phase I hydroxylation reaction, a common pathway for the biotransformation of xenobiotics.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Urapidil, a multiple-action alpha-blocking drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical pharmacology of urapidil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Human pharmacology of urapidil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical pharmacokinetics of urapidil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scholars.uthscsa.edu [scholars.uthscsa.edu]

A Deep Dive into the Pharmacological Profile of Urapidil and its Metabolites

A Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Dual-Action Antihypertensive Agent